molecular formula C16H23N3O2S B2569060 2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide CAS No. 2097861-17-9

2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide

Cat. No.: B2569060
CAS No.: 2097861-17-9
M. Wt: 321.44
InChI Key: KLBDFKNFOWAFHU-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylsulfanyl group and a pyridazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-15(11-22-13-3-1-2-4-13)17-9-10-19-16(21)8-7-14(18-19)12-5-6-12/h7-8,12-13H,1-6,9-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBDFKNFOWAFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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